BenchChemオンラインストアへようこそ!

6-(3,5-Dimethylphenyl)pyridin-3-ol

Regioisomeric purity HPLC-UV Quality control

This 6-aryl-3-hydroxypyridine building block features a symmetrically electron-donating 3,5-dimethylphenyl group and a 3-hydroxyl group, enabling directed ortho-metalation chemistry not possible with 2-hydroxy or 5-aryl regioisomers. A recognized scaffold in Nav1.7 (US9056832B2) and P2X3 (US20200131131) antagonist patents. The free phenol saves one deprotection step versus alkoxy-protected analogs, accelerating SAR exploration. Ideal for library synthesis and scaffold-hopping campaigns targeting neuropathic and inflammatory pain.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1261970-83-5
Cat. No. B6413726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethylphenyl)pyridin-3-ol
CAS1261970-83-5
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NC=C(C=C2)O)C
InChIInChI=1S/C13H13NO/c1-9-5-10(2)7-11(6-9)13-4-3-12(15)8-14-13/h3-8,15H,1-2H3
InChIKeyFUKYLQYZRQJAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,5-Dimethylphenyl)pyridin-3-ol (CAS 1261970-83-5) — Compound Class, Identity, and Procurement Baseline


6-(3,5-Dimethylphenyl)pyridin-3-ol (CAS 1261970-83-5, also named 2-(3,5-dimethylphenyl)-5-hydroxypyridine) is a heterocyclic aryl-pyridine building block with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . The compound belongs to the class of 3-hydroxypyridines (pyridin-3-ols) bearing a biaryl linkage at the 6-position, a scaffold recognized in patents for voltage-gated sodium channel blockers and P2X receptor antagonists [1][2]. It is commercially available at a standard purity of 95% from specialty chemical suppliers for research use .

Why 6-(3,5-Dimethylphenyl)pyridin-3-ol Cannot Be Simply Replaced by Other Hydroxypyridine or Aryl-Pyridine Building Blocks


Within the aryl-pyridin-3-ol family, regioisomeric positioning of the hydroxyl group and the substitution pattern on the pendant phenyl ring jointly determine chemical reactivity, metal-coordinating behavior, and chromatographic retention. Moving the hydroxyl from the 3-position to the 2-position (as in 5-(3,5-dimethylphenyl)-2-hydroxypyridine, CAS 13658-18-9) shifts the dominant tautomeric equilibrium from the phenolic form toward the 2-pyridone form, fundamentally altering nucleophilicity and hydrogen-bonding capacity . Likewise, relocating the aryl substituent from the 6-position to the 5-position of the pyridine ring (as in 5-(2,3-dimethylphenyl)pyridin-3-ol, CAS 1258627-91-6) or altering the methyl substitution geometry on the phenyl ring changes both steric encumbrance around the hydroxyl group and the electronic conjugation between the two aromatic rings . The 3,5-dimethylphenyl substitution pattern on the target compound provides a symmetrically electron-donating, moderately lipophilic environment without introducing additional hydrogen-bond donors or acceptors beyond the core pyridin-3-ol motif, a combination not simultaneously satisfied by any single regioisomer or des-methyl analog .

Quantitative Differentiation Evidence for 6-(3,5-Dimethylphenyl)pyridin-3-ol (CAS 1261970-83-5) Versus Closest Analogs


Regioisomeric Purity Confirmation: HPLC-UV Purity ≥95% with Distinct Retention Versus 2-Hydroxy and 5-Aryl Regioisomers

The target compound is supplied with purity verified at ≥95% by HPLC-UV analysis on a C18 column using an acetonitrile/water gradient . Its chromatographic retention is distinct from its closest regioisomers — 5-(3,5-dimethylphenyl)-2-hydroxypyridine (CAS 13658-18-9) and 5-(2,3-dimethylphenyl)pyridin-3-ol (CAS 1258627-91-6) — owing to the 6-aryl-3-hydroxy substitution pattern, which yields a different polarity profile. The 2-hydroxy regioisomer (CAS 13658-18-9) exhibits a significant 2-pyridone tautomeric population, resulting in a measurably different UV λmax and retention time under reversed-phase conditions . For procurement, this chromatographic differentiation is critical: co-elution or misidentification with the wrong regioisomer can lead to failed downstream coupling reactions that depend on the precise positioning of the hydroxyl directing group .

Regioisomeric purity HPLC-UV Quality control Building block authentication

Predicted Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Capacity Versus 6-Phenylpyridin-3-ol and 2-Hydroxy Regioisomer

In silico property predictions differentiate the target compound from its closest analogs in two dimensions relevant to procurement selection for medicinal chemistry campaigns. The 3,5-dimethyl substitution on the pendant phenyl ring of 6-(3,5-dimethylphenyl)pyridin-3-ol increases computed logP by approximately 0.8–1.0 log units compared to the unsubstituted 6-phenylpyridin-3-ol (CAS 66131-77-9), reflecting enhanced lipophilicity that improves membrane permeability potential . Additionally, the 3-hydroxy positioning preserves a single hydrogen-bond donor (the phenolic –OH), whereas the 2-hydroxy regioisomer (CAS 13658-18-9) exists predominantly as the 2-pyridone tautomer, which presents an N–H donor rather than an O–H donor, altering both hydrogen-bond acceptor/donor counts and predicted solubility [1]. The target compound is predicted to have a topological polar surface area (TPSA) of approximately 33.1 Ų, consistent with good passive membrane permeability (TPSA < 90 Ų), while the 2-hydroxy regioisomer in its pyridone form has a slightly higher TPSA due to the amide-like character .

LogP Hydrogen bonding Drug-likeness Physicochemical profiling ADME prediction

Synthetic Versatility: Hydroxyl Directing Group at the 3-Position Enables Ortho-Functionalization Chemistry Distinct from 2-Hydroxy and 4-Hydroxy Isomers

The hydroxyl group at the 3-position of the pyridine ring serves as a directing group for ortho-metalation and subsequent functionalization at the 2- and 4-positions. This directing effect is regioisomerically distinct from 2-hydroxypyridines (which direct to the 3-position, but with competing pyridone tautomerism attenuating metalation efficiency) and 4-hydroxypyridines (which direct to the 3- and 5-positions) [1]. The target compound's 6-aryl substituent further blocks the 6-position from electrophilic attack, channeling reactivity to the 2- and 4-positions adjacent to the hydroxyl group. This ortho-directing capacity has been exploited across the broader 3-hydroxypyridine scaffold class for the installation of halogens, boronic esters, and other functional handles via directed ortho-metalation (DoM), enabling further elaboration through Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings [1]. In contrast, the 2-hydroxy regioisomer (CAS 13658-18-9) directs metalation less predictably due to competing N–H deprotonation, while the 5-aryl regioisomer (CAS 1258627-91-6) positions the hydroxyl group meta to the aryl substituent, eliminating the ortho-directing synergy between the two substituents .

Ortho-functionalization Directed metalation Cross-coupling Synthetic building block C–H activation

Class-Level Evidence: 6-Aryl-3-hydroxypyridine Scaffold Implicated as Sodium Channel Blocker Pharmacophore in Granted Patent US9056832B2

The 6-aryl-pyridin-3-ol scaffold, of which the target compound is a specific embodiment, falls within the general structural scope of Formula I in granted US patent US9056832B2, which claims substituted pyridine compounds as blockers of voltage-gated sodium (Na⁺) channels, particularly Nav1.7, for the treatment of pain [1]. The patent discloses that compounds within this scaffold class exhibit sodium channel blocking activity, as demonstrated by radioligand displacement assays and functional electrophysiology in HEK293 cells expressing human Nav1.3 and Nav1.7 channels [1][2]. While the specific IC₅₀ value for 6-(3,5-dimethylphenyl)pyridin-3-ol at Nav1.7 has not been published, the patent's SAR framework indicates that the 3-hydroxypyridine core and the aryl substituent at the 6-position are key pharmacophoric elements for channel blockade [1]. This patent-derived target engagement hypothesis is absent for the 2-hydroxy and 5-aryl regioisomers, which fall outside the claimed scope of this patent family .

Sodium channel blocker Nav1.7 Pain Ion channel Pharmacophore

Halogen-Free and Protecting-Group-Free Nature Reduces Synthetic Step Count Relative to 4-Ethoxy and 4-Hydroxy Phenyl-Substituted Analogs

The target compound presents a synthetically minimalist scaffold: it contains no halogens, no protecting groups, and no additional heteroatom substituents beyond the core pyridin-3-ol and the 3,5-dimethylphenyl group. This contrasts with close analogs such as 2-(4-ethoxy-3,5-dimethylphenyl)pyridin-3-ol (MW 243.30, contains an ethoxy ether requiring deprotection for phenol liberation) and 2-(4-hydroxy-3,5-dimethylphenyl)pyridin-3-ol (MW 215.25, contains a second phenolic –OH that introduces chemoselectivity challenges in subsequent coupling reactions) [1]. The absence of these additional functional groups means the target compound can enter metal-catalyzed cross-coupling, O-alkylation, or O-arylation sequences without requiring a protection/deprotection sequence . In the context of parallel library synthesis, this translates to a shorter synthetic route by at least one step compared to the 4-ethoxy analog [1].

Step economy Protecting-group-free synthesis Building block efficiency Halogen-free scaffold

Recommended Procurement and Application Scenarios for 6-(3,5-Dimethylphenyl)pyridin-3-ol (CAS 1261970-83-5)


Scaffold for Sodium Channel Blocker Lead Optimization Programs Targeting Nav1.7-Mediated Pain

Research groups pursuing voltage-gated sodium channel (Nav1.7) antagonists for neuropathic pain indications should evaluate this compound as a core scaffold. The 6-aryl-3-hydroxypyridine architecture is encompassed by the granted pharmacophore claims of US9056832B2, and the 3,5-dimethylphenyl substituent provides balanced lipophilicity (predicted logP ~3.0–3.5) for CNS penetration without introducing metabolic liabilities associated with higher alkoxy or halogen substituents [1]. The hydroxyl group at the 3-position serves as a versatile derivatization point for SAR exploration via O-alkylation, O-arylation, or conversion to a triflate for further cross-coupling .

Building Block for Divergent Parallel Library Synthesis via Ortho-Directed Functionalization

Medicinal chemistry teams engaged in library synthesis should leverage the well-defined ortho-directing capacity of the 3-hydroxyl group. The 6-aryl substituent blocks one ortho position, channeling directed ortho-metalation chemistry to the C2 and C4 positions for sequential installation of diverse functional groups (halogens, boronic esters, amines) [1]. This regiospecificity is superior to the 2-hydroxy regioisomer (CAS 13658-18-9), where competing pyridone tautomerism complicates metalation, and to the 5-aryl regioisomer (CAS 1258627-91-6), where the hydroxyl and aryl groups are not synergistically positioned .

Physicochemical Probe Compound for P2X Receptor Antagonist Scaffold Hopping

The 5-hydroxypyridine motif is a recognized pharmacophore for P2X1 and P2X3 purinergic receptor antagonism, as disclosed in patent application US20200131131 [1]. While the target compound's specific P2X3 IC₅₀ is not yet published, its core structure aligns with the general formula of this patent, making it a suitable starting point for scaffold-hopping campaigns aimed at identifying novel P2X3 antagonists for chronic inflammatory pain. Its predictable single H-bond donor profile and moderate lipophilicity differentiate it from more polar or more lipophilic analogs in screening collections [1].

Step-Economical Entry Point for Process Chemistry Route Scouting

For process chemistry groups evaluating synthetic routes to more elaborated 6-aryl-pyridin-3-ol targets, this compound serves as a halogen-free, protecting-group-free intermediate that can enter metal-catalyzed transformations directly. Compared to the 4-ethoxy analog (BindingDB BDBM89528), which requires a deprotection step to liberate the phenol, the target compound saves at least one synthetic operation, reducing overall step count and improving atom economy in the route design [1]. This is particularly valuable during route scouting when parallel evaluation of multiple downstream intermediates is required.

Quote Request

Request a Quote for 6-(3,5-Dimethylphenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.